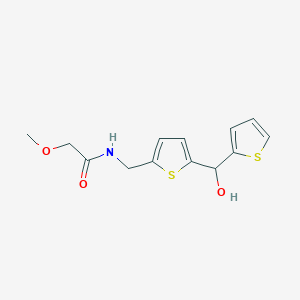

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide

Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a thiophene-derived acetamide featuring a hydroxymethyl-substituted thiophene core linked to a second thiophene ring via a methylene bridge. While direct data on this compound are sparse, its structural motifs align with thioamide and acetamide derivatives reported in the literature, enabling comparative analysis .

Propriétés

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6,13,16H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJDAXCECHJLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes and amides under controlled conditions . Industrial production may involve catalytic processes to enhance yield and purity, utilizing phase-transfer catalysts and specific solvents to facilitate the reactions .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents under basic conditions. The major products formed depend on the specific reagents and conditions used in these reactions.

Applications De Recherche Scientifique

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural similarities with thiophene- and thiazolidinone-based acetamides. Key analogs include:

Key Observations :

- Electronic Effects: The hydroxymethyl-thiophene moiety in the target compound may enhance electron density compared to analogs with electron-withdrawing groups (e.g., 3-cyano in ). This could influence reactivity in coupling or cyclization reactions.

- Thermal Stability : Melting points of analogs range from 147–207°C , suggesting the target compound may exhibit comparable thermal behavior due to aromatic stacking and hydrogen-bonding networks.

Activité Biologique

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is , with a molecular weight of approximately 349.5 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. Key steps may include:

- Formation of Thiophene Rings : Utilizing thiophene derivatives as starting materials.

- Hydroxymethylation : Introducing hydroxymethyl groups at specific positions on the thiophene rings.

- Acetamide Formation : Reacting the resulting intermediate with methoxyacetic acid to form the final product.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide exhibit notable antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Acetyl derivative | MCF-7 | 3.1 |

| Hydroxy derivative | HCT 116 | 4.4 |

| Methoxy derivative | HEK 293 | 5.3 |

These findings suggest that modifications to the core structure can significantly influence biological activity, with some derivatives showing selectivity towards specific cancer types .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays using DPPH and FRAP methods indicated that certain derivatives possess considerable antioxidant capacity, which may contribute to their antiproliferative effects by reducing oxidative stress in cells .

Antibacterial Activity

Preliminary investigations have shown that N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide exhibits selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

The mechanism by which N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide exerts its biological effects is not fully elucidated but may involve interactions with key cellular targets such as enzymes or receptors involved in cell proliferation and oxidative stress response pathways .

Case Studies

A notable study involved the application of this compound in a therapeutic context, where it was tested alongside standard anticancer agents like doxorubicin. Results showed enhanced efficacy when used in combination, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What synthetic strategies are commonly employed for preparing thiophene-containing acetamide derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., 2-chloro-N-substituted acetamide) can react with hydroxyl-containing thiophene derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress is monitored via TLC using solvent systems like hexane:ethyl acetate (9:1) . Purification often involves crystallization or column chromatography.

Q. How is reaction completion monitored during the synthesis of such compounds?

Thin-layer chromatography (TLC) is widely used, with hexane:ethyl acetate (9:1) or similar solvent systems to track reactant consumption . For intermediates like azidoacetamides, refluxing with NaN₃ in toluene/water followed by TLC ensures complete substitution .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 430.2 [M+1]) .

Advanced Research Questions

Q. How can computational methods assist in predicting electronic properties or reactivity?

Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict electronic behavior . Software like ORCA or Gaussian can optimize geometry and simulate NMR/IR spectra for comparison with experimental data.

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies may arise from reaction conditions (e.g., solvent polarity, temperature). For example, using DMF vs. toluene/water mixtures can alter reaction kinetics . Systematic optimization (e.g., varying equivalents of K₂CO₃ or NaN₃) and reproducibility trials are recommended.

Q. How can crystallography software improve structural analysis?

Tools like SHELX (for structure solution/refinement) and WinGX (for data visualization and metric analysis) enable precise determination of bond lengths, angles, and anisotropic displacement parameters . For non-crystalline compounds, molecular docking (e.g., AutoDock) may predict binding conformations.

Q. How to design experiments evaluating bioactivity or structure-activity relationships (SAR)?

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using purified proteins .

- SAR studies : Synthesize analogs with modified thiophene or methoxy groups and compare IC₅₀ values .

- Toxicity screening : Use Wistar albino mice models to assess acute toxicity (e.g., LD₅₀) .

Methodological Notes

-

Data Contradiction Analysis : Compare NMR/IR spectra across studies to identify impurities or polymorphic forms. For example, conflicting melting points may indicate differing crystallinity .

-

Table: Key Characterization Data for Analogous Compounds

Compound Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source 3c () 83 105–107 NH₂: 3337 cm⁻¹; C=O: 1653 cm⁻¹ 5 () 87 269.0 C=O: 1653 cm⁻¹; δ 7.2–8.1 (Ar-H)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.